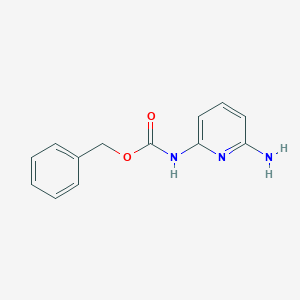

Benzyl (6-aminopyridin-2-yl)carbamate

Description

Properties

CAS No. |

853058-07-8 |

|---|---|

Molecular Formula |

C13H13N3O2 |

Molecular Weight |

243.26 g/mol |

IUPAC Name |

benzyl N-(6-aminopyridin-2-yl)carbamate |

InChI |

InChI=1S/C13H13N3O2/c14-11-7-4-8-12(15-11)16-13(17)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H3,14,15,16,17) |

InChI Key |

ZFZWMCYBUKTLSR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=N2)N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=N2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Reactivity

The 6-aminopyridin-2-yl substituent distinguishes Benzyl (6-aminopyridin-2-yl)carbamate from other carbamates. Key structural analogs include:

Key Observations :

- The 6-amino group on the pyridine ring enhances hydrogen-bonding capacity compared to unsubstituted or hydroxylated analogs (e.g., 2-hydroxypyridin-3-yl derivatives) .

- Unlike benzyl carbamate, which undergoes acid-catalyzed condensation with glyoxal to form cyclic products , the pyridine ring in the target compound may stabilize intermediates, reducing precipitation in polar aprotic solvents.

Key Insights :

Preparation Methods

Direct Carbamate Formation via Reaction of Benzyl Chloroformate with 6-Aminopyridine

The most straightforward and commonly used synthetic route to benzyl (6-aminopyridin-2-yl)carbamate involves the reaction of benzyl chloroformate with 6-aminopyridine. This method exploits the nucleophilicity of the amino group on the pyridine ring to form the carbamate linkage.

- 6-Aminopyridine is treated with benzyl chloroformate under controlled conditions.

- The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of benzyl chloroformate.

- This yields this compound with good yields and high purity.

- Reaction conditions are mild, typically carried out at room temperature or slightly elevated temperatures.

- The method is straightforward and scalable.

- Suitable purification methods include recrystallization or chromatographic techniques.

This approach is widely reported in literature and forms the basis for preparing this carbamate derivative for further biological evaluation.

Multi-Step Synthesis via Selective Amination and Carbamate Installation on Pyridine Derivatives

An alternative and more elaborate synthetic route involves the selective functionalization of substituted pyridines followed by carbamate formation, as demonstrated in research adapting methods from Seydel et al. and others.

-

- Starting from 2,6-dichloro-3-nitropyridine, selective amination at the 2-position yields 6-chloro-3-nitropyridin-2-amine.

- This intermediate undergoes nucleophilic substitution with benzylamine derivatives to introduce a benzylamino group at the 2-position, forming a 6-amino-2-benzylamino-5-nitropyridine intermediate.

-

- The nitro group is reduced to the corresponding amine, producing a triaminopyridine intermediate.

-

- Regioselective addition of a functionalized chloroformate (e.g., benzyl chloroformate) to the 3-amino position yields the aromatic carbamate.

This method allows for the precise introduction of the carbamate group and provides opportunities for structural diversification by varying the benzyl substituents or pyridine ring substituents.

- Enables regioselective functionalization.

- Suitable for synthesizing derivatives with tailored biological properties.

- Compatible with further modifications such as reductive amination and protection/deprotection strategies.

Reaction Scheme Summary:

| Step | Reactants/Intermediates | Reaction Type | Outcome |

|---|---|---|---|

| 1 | 2,6-Dichloro-3-nitropyridine | Selective amination | 6-Chloro-3-nitropyridin-2-amine |

| 2 | Above + benzylamine derivatives | Nucleophilic substitution | 6-Amino-2-benzylamino-5-nitropyridine |

| 3 | Nitro intermediate | Reduction | Triaminopyridine intermediate |

| 4 | Triaminopyridine + benzyl chloroformate | Carbamate formation | This compound |

This sequence is well-documented for preparing carbamate derivatives with high regioselectivity and yield.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

The direct carbamate formation method (Method 1) is widely used due to its operational simplicity and efficiency, making it the preferred route for producing this compound for biological studies.

The multi-step approach (Method 2) allows for the synthesis of structurally complex derivatives with precise control over substitution patterns, which is advantageous for medicinal chemistry optimization.

Analogous transesterification and salt formation methods (Method 3) provide insights into the stability and purification of carbamate reagents, which could improve the handling and storage of benzyl carbamate derivatives.

Stability considerations are important; potassium carbamate salts derived from benzyl carbamates have shown good shelf life under freezer conditions, which is beneficial for practical applications.

Q & A

Q. What are the optimal synthetic routes for Benzyl (6-aminopyridin-2-yl)carbamate in laboratory settings?

The compound is typically synthesized via carbamate formation using benzyl chloroformate and 6-aminopyridin-2-amine. A base such as triethylamine is employed to deprotonate the amine, facilitating nucleophilic attack on the chloroformate carbonyl. Reaction conditions (e.g., solvent, temperature) should be optimized to minimize by-products like N,N-dicarbamate derivatives. Purification via column chromatography or recrystallization in solvents like ethyl acetate/hexane is recommended .

Q. How can researchers ensure the purity of this compound post-synthesis?

Analytical methods include:

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid (TFA) .

- NMR Spectroscopy : Confirm absence of residual solvents or unreacted starting materials. Key signals: aromatic protons (δ 7.2–8.0 ppm), carbamate NH (δ 5.5–6.0 ppm).

- Mass Spectrometry : ESI-MS expected to show [M+H]+ at m/z 274.1 (C₁₃H₁₃N₃O₂) .

Q. What safety precautions are recommended despite limited hazard data?

While GHS classification is unavailable, general carbamate handling guidelines apply:

- Use PPE (gloves, lab coat, goggles).

- Work in a fume hood to avoid inhalation.

- Store in a sealed container under dry, inert conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods elucidate the electronic structure of this compound?

Density-functional theory (DFT) calculations (e.g., B3LYP/6-311G**) can model the compound’s electronic properties, such as:

Q. How can structural contradictions in crystallographic data be resolved?

Use SHELX software for refinement:

- SHELXT : Solve initial phases via dual-space methods.

- SHELXL : Refine anisotropic displacement parameters and hydrogen bonding networks. Cross-validate with solid-state NMR to resolve ambiguities in torsional angles .

Q. What strategies address conflicting biological activity data in derivatives?

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., halogenation at pyridine C5, alkylation of carbamate). Test inhibitory effects on target enzymes (e.g., acetylcholinesterase) via in vitro assays .

- Data Normalization : Control for batch-to-batch purity variations using HPLC and adjust IC₅₀ values accordingly.

Q. What experimental designs optimize reaction yields for scale-up?

- DoE (Design of Experiments) : Vary parameters (molar ratio, solvent polarity, temperature) to identify optimal conditions.

- Kinetic Studies : Monitor reaction progress via inline FTIR to detect intermediate formation.

- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer processing .

Methodological Challenges and Solutions

Q. How to mitigate hydrolysis of the carbamate group during biological assays?

- Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% bovine serum albumin (BSA) to stabilize the compound.

- Conduct stability assays via LC-MS to identify degradation products and adjust storage conditions (e.g., lyophilization) .

Q. What analytical techniques resolve overlapping signals in NMR spectra?

- 2D NMR : HSQC and HMBC to assign aromatic and carbamate protons.

- Variable Temperature NMR : Suppress exchange broadening of NH protons at 25°C .

Q. How to validate molecular docking predictions for this compound?

- Crystallographic Validation : Co-crystallize the compound with its target protein (e.g., kinase) and compare docking poses with experimental electron density maps.

- Mutagenesis Studies : Test binding affinity against site-directed mutants of the target .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.